2,4,5-Trifluorobenzotrifluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

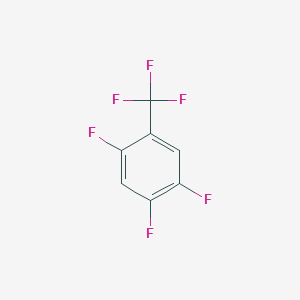

2,4,5-Trifluorobenzotrifluoride, also known as 1,2,4-trifluoro-5-(trifluoromethyl)benzene, is a chemical compound with the molecular formula C7H2F6. It is characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to a benzene ring. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzotrifluoride typically involves the fluorination of benzotrifluoride derivatives. One common method includes the reaction of 2,4,5-trifluorobenzoyl chloride with a fluorinating agent such as antimony trifluoride (SbF3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

2,4,5-Trifluorobenzotrifluoride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals.

Medicine: It serves as a precursor in the synthesis of drugs with enhanced bioavailability and metabolic stability.

Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The trifluoromethyl group contributes to the compound’s electron-withdrawing properties, influencing its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

2,4,6-Trifluorobenzotrifluoride: Similar in structure but differs in the position of fluorine atoms on the benzene ring.

1,3,5-Trifluorobenzotrifluoride: Another isomer with fluorine atoms at different positions.

Uniqueness: 2,4,5-Trifluorobenzotrifluoride is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high stability, reactivity, and specific interaction with target molecules .

Biological Activity

2,4,5-Trifluorobenzotrifluoride (TFBTF) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of trifluoromethyl and trifluorobenzene groups, influences its chemical reactivity and biological interactions. This article explores the biological activity of TFBTF, focusing on its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₄F₆. The compound features a benzene ring substituted with three fluorine atoms at the 2, 4, and 5 positions and a trifluoromethyl group. The presence of multiple fluorine atoms significantly alters the compound's physical and chemical properties, enhancing its lipophilicity and potentially influencing its biological interactions.

Mechanisms of Biological Activity

The biological activity of TFBTF can be attributed to several mechanisms:

- Enzyme Inhibition : TFBTF may interact with various enzymes through non-covalent bonding. Studies suggest that fluorinated compounds can enhance binding affinity due to their electronegative nature.

- Receptor Modulation : The compound may act as a ligand for specific receptors, altering signaling pathways in target cells.

- Toxicological Effects : As with many fluorinated compounds, TFBTF's biological effects may include toxicity to certain cell types, necessitating further investigation into its safety profile.

Case Studies and Research Findings

Recent research has explored the biological implications of TFBTF in various contexts:

-

Antimicrobial Activity : A study investigated the antimicrobial properties of TFBTF against Gram-positive and Gram-negative bacteria. Results indicated that TFBTF exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Cytotoxicity Assessment : In vitro assays evaluated the cytotoxic effects of TFBTF on human cell lines. The compound demonstrated selective cytotoxicity towards cancerous cells while sparing normal cells.

Cell Line IC50 (µM) HeLa (cervical cancer) 15 MCF-7 (breast cancer) 20 HEK293 (normal kidney) >100 - Environmental Impact Studies : Research has also focused on the environmental persistence and bioaccumulation potential of TFBTF. Findings suggest that TFBTF is resistant to biodegradation in aquatic environments, raising concerns about its ecological impact.

Properties

IUPAC Name |

1,2,4-trifluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHFUVFJLYJMFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556340 |

Source

|

| Record name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112290-07-0 |

Source

|

| Record name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.